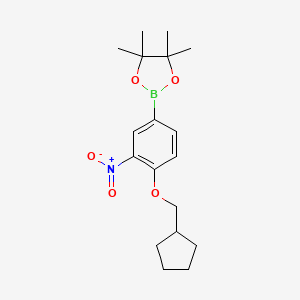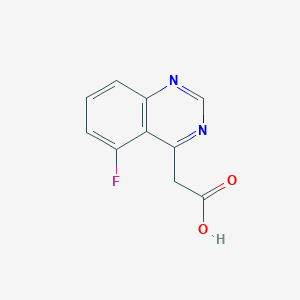
5-Fluoroquinazoline-4-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoroquinazoline-4-acetic Acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinazoline-4-acetic Acid typically involves the cyclocondensation of 6-fluoroanthranilic acid with acid chlorides or anhydrides. Another method involves the reaction of 6-fluoroanthranilamide with aromatic or heterocyclic aldehydes . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
化学反应分析
Types of Reactions: 5-Fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinazoline-4,6-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
5-Fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication . In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
- 6-Fluoroquinazoline-4(3H)-one
- 7-Fluoroquinazoline-4(3H)-one
- 8-Fluoroquinazoline-4(3H)-one
Comparison: 5-Fluoroquinazoline-4-acetic Acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and bioavailability compared to other fluorinated quinazoline derivatives. Additionally, the position of the fluorine atom can significantly influence the compound’s biological activity and selectivity .
属性
分子式 |
C10H7FN2O2 |
|---|---|
分子量 |
206.17 g/mol |
IUPAC 名称 |
2-(5-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15) |
InChI 键 |
STIMRGXCABTQIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


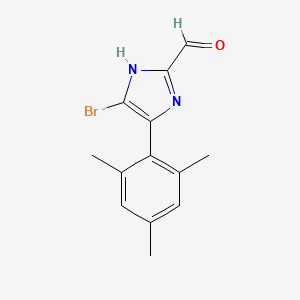

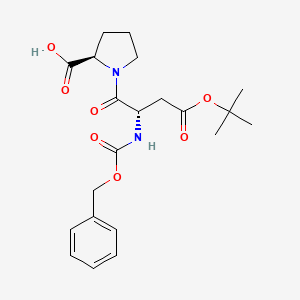
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)

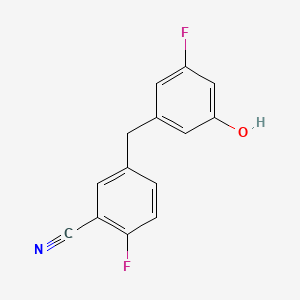
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
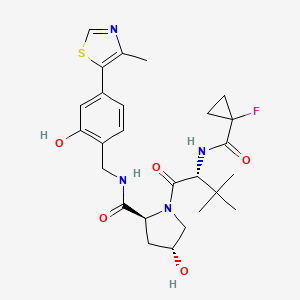
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
